Methyl 3-nitro-5-(pentylcarbamoyl)benzoate
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Overview
Description
Methyl 3-nitro-5-(pentylcarbamoyl)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a pentylcarbamoyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-5-(pentylcarbamoyl)benzoate typically involves the nitration of methyl benzoate followed by the introduction of the pentylcarbamoyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which acts as the nitrating agent. The reaction is performed under controlled temperature conditions to ensure the selective nitration of the benzoate ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as recrystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-(pentylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino benzoate derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 3-nitro-5-(pentylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-5-(pentylcarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pentylcarbamoyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the pentylcarbamoyl group, making it less lipophilic.
Methyl 3,5-dinitrobenzoate: Contains an additional nitro group, which may alter its reactivity and biological activity.
Uniqueness
Methyl 3-nitro-5-(pentylcarbamoyl)benzoate is unique due to the presence of both the nitro and pentylcarbamoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H18N2O5 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
methyl 3-nitro-5-(pentylcarbamoyl)benzoate |
InChI |
InChI=1S/C14H18N2O5/c1-3-4-5-6-15-13(17)10-7-11(14(18)21-2)9-12(8-10)16(19)20/h7-9H,3-6H2,1-2H3,(H,15,17) |
InChI Key |
KMCYEVDXVVTJDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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